Bromo-PEG3-phosphonic acid diethyl ester
Overview
Description
“Bromo-PEG3-phosphonic acid diethyl ester” is a PEG linker containing a bromine and a hydrophilic PEG chain . It has a molecular weight of 377.2 g/mol, and its molecular formula is C12H26BrO6P . This compound is used in the synthesis of PROTAC molecules .
Molecular Structure Analysis
The molecular structure of “Bromo-PEG3-phosphonic acid diethyl ester” consists of a bromine atom, a hydrophilic PEG chain, and a phosphonic acid diethyl ester group . The InChI string representation of its structure isInChI=1S/C12H26BrO6P/c1-3-18-20 (14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3
. Chemical Reactions Analysis
The bromine atom in “Bromo-PEG3-phosphonic acid diethyl ester” makes it a good leaving group, enabling it to participate in substitution reactions . This property is particularly useful in the synthesis of PROTAC molecules .Physical And Chemical Properties Analysis
“Bromo-PEG3-phosphonic acid diethyl ester” has a molecular weight of 377.21 g/mol . It has a topological polar surface area of 63.2 Ų, and it contains 20 heavy atoms . Its exact mass and monoisotopic mass are both 376.06504 g/mol .Scientific Research Applications
1. Metal Ion Sorption
Bromo-PEG3-phosphonic acid diethyl ester is utilized in developing phosphoric acid ligands for metal ion sorption. These ligands demonstrate high efficiency in sorbing metal ions such as U(VI), Lu(III), Fe(III), and Al(III) from phosphoric acid solutions. The incorporation of ether oxygen in the ligand structure enhances metal affinities, showcasing its potential in selective metal ion extraction and environmental remediation (Zhu & Alexandratos, 2015).
2. Lipoprotein Lipase Promotion
This compound is involved in the metabolic pathway that influences lipoprotein lipase activity. It participates in the conversion process from diethyl phosphonate to monoethyl phosphonate, impacting plasma triglycerides and high-density lipoprotein cholesterol levels. This highlights its potential role in the study of lipid metabolism and cardiovascular health (Morioka et al., 2002).
3. Synthesis of Functional Organic Molecules
Bromo-PEG3-phosphonic acid diethyl ester is instrumental in the synthesis of ω-bromoalkylphosphonates, which are key building blocks for customizing complex organic molecules. This application is significant in creating new materials for biomedical and photo(electro)chemical applications, demonstrating its versatility in organic chemistry and materials science (Forchetta et al., 2021).
4. Polymer Chemistry and Material Science
It has applications in polymer chemistry, particularly in creating high-molecular-weight fluorinated poly(aryl ether) with excellent thermal, oxidative, and dimensional stability. This makes it suitable for use in polymeric electrolyte membranes for fuel cells, highlighting its importance in energy research and material science (Liu et al., 2006).
5. Synthesis of Phosphonate Esters and Acids
This compound is pivotal in the synthesis of various phosphonate esters and acids. These synthesized phosphonates have diverse applications, including their use in creating complex molecules for potential pharmacological use (Bou Orm et al., 2013).
6. Coating for Metal Oxide Nanoparticles
It's used in developing coatings for metal oxide nanoparticles, enhancing their colloidal stability and applicability in nanomaterials and nanomedicine. This application is crucial for the development of redispersible nanopowders and contrast agents for medical imaging (Berret & Graillot, 2022).
properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGPIACFQMAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-phosphonic acid diethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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